4-Chloro-2-phenylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a pyrimidine derivative that contains a cyano group and a chloro substituent on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile typically involves the reaction of 2-phenylpyrimidine-5-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the substitution of a hydrogen atom on the pyrimidine ring with a chlorine atom, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-amino-2-phenylpyrimidine-5-carbonitrile or 4-thio-2-phenylpyrimidine-5-carbonitrile can be formed.
Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.
Reduction Products: Reduced derivatives such as 4-amino-2-phenylpyrimidine-5-carbonitrile.
Scientific Research Applications
4-Chloro-2-phenylpyrimidine-5-carbonitrile is widely used in scientific research due to its diverse properties. Some of its applications include:
Pharmaceutical Development: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, differentiation, or apoptosis .
Comparison with Similar Compounds
2-Phenylpyrimidine-5-carbonitrile: Lacks the chloro substituent, resulting in different reactivity and properties.
4-Bromo-2-phenylpyrimidine-5-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different chemical behavior.
4-Methyl-2-phenylpyrimidine-5-carbonitrile: Contains a methyl group instead of a chloro group, affecting its reactivity and applications.
Uniqueness: 4-Chloro-2-phenylpyrimidine-5-carbonitrile is unique due to the presence of both a chloro and a cyano group on the pyrimidine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways and enhancing its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
4-chloro-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-10-9(6-13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHZWXOTSYNHPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356472 |
Source
|
Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33089-16-6 |
Source
|
Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.